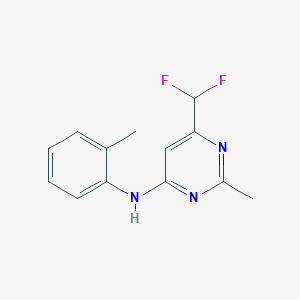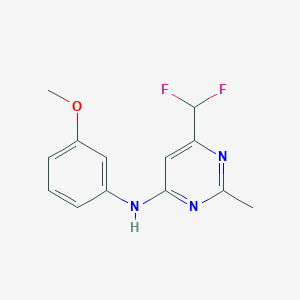![molecular formula C9H6N2O B6484148 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile CAS No. 2548989-33-7](/img/structure/B6484148.png)
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (C#N), which is attached to the furan ring via a methylene bridge .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile, focusing on six unique applications:
Pharmaceuticals and Drug Development
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile has shown potential in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Organic Synthesis
This compound is valuable in organic synthesis due to its reactivity and ability to form complex molecules. It serves as a building block for synthesizing more complex organic compounds, which can be used in various chemical reactions and processes. Its versatility makes it a useful intermediate in the production of fine chemicals and advanced materials .
Material Science
In material science, 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is being investigated for its potential to create new materials with unique properties. Researchers are studying its application in developing polymers, resins, and other advanced materials that can be used in various industrial applications, including coatings, adhesives, and composites .
Agricultural Chemistry
The compound is also being explored for its applications in agricultural chemistry. It has potential as a precursor for synthesizing agrochemicals, such as pesticides and herbicides, which can help in protecting crops from pests and diseases. Its effectiveness and environmental impact are key areas of research in this field .
Environmental Science
In environmental science, 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is being studied for its role in environmental remediation. Its chemical properties make it suitable for breaking down pollutants and contaminants in soil and water. Researchers are investigating its use in developing eco-friendly solutions for cleaning up environmental pollutants.
Biotechnology
The compound is also of interest in biotechnology for its potential applications in biocatalysis and enzyme engineering. Its structure allows it to interact with enzymes and other biological molecules, making it a candidate for developing new biocatalysts that can be used in industrial processes, such as the production of biofuels and bioplastics.
NIST Chemistry WebBook Wikipedia MilliporeSigma NIST Chemistry WebBook Benchchem : NIST Chemistry WebBook
Direcciones Futuras
The future directions for research on “2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the wide range of uses for furan derivatives, this compound could have potential applications in various fields .
Propiedades
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methylfuran-3-yl)methylidene]propanedinitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)